N-(2-cyanopropyl)-N-methylmethanesulfonamide
Description
N-(2-cyanopropyl)-N-methylmethanesulfonamide is an organic compound with a unique structure that includes a cyano group and a sulfonamide group
Properties
Molecular Formula |
C6H12N2O2S |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
N-(2-cyanopropyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C6H12N2O2S/c1-6(4-7)5-8(2)11(3,9)10/h6H,5H2,1-3H3 |
InChI Key |
RWPXDSCYRZINJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)S(=O)(=O)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanopropyl)-N-methylmethanesulfonamide typically involves the reaction of 2-cyanopropylamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and more consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanopropyl)-N-methylmethanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid group.
Reduction: The cyano group can be reduced to form an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted sulfonamides.
Scientific Research Applications
N-(2-cyanopropyl)-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-cyanopropyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The sulfonamide group can also interact with proteins, affecting their structure and function.
Comparison with Similar Compounds
N-(2-cyanopropyl)-N-methylmethanesulfonamide can be compared with other similar compounds, such as:
N-(2-cyanopropyl)-N-ethylmethanesulfonamide: This compound has an ethyl group instead of a methyl group, which can affect its reactivity and interactions with molecular targets.
N-(2-cyanopropyl)-N-methylbenzenesulfonamide: This compound has a benzenesulfonamide group instead of a methanesulfonamide group, which can influence its chemical properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
